LCMV-derived p13 epitope
Description
The LCMV-derived p13 epitope (sequence: GLNGPDIYKGVYQFKSVEFD) is a major histocompatibility complex (MHC) class I-restricted cytotoxic T lymphocyte (CTL) epitope derived from the lymphocytic choriomeningitis virus (LCMV). It is commonly used in immunological studies to model T-cell responses and vaccine design. The epitope is genetically fused to hepatitis B core antigen (HBcAg)-based virus-like particles (VLPs) via a 6-amino-acid linker (RSSGMY), forming p13-VLPs. These VLPs induce robust IgG2a-dominated antibody responses and activate CD8+ T cells, as demonstrated in murine models .
Properties
Molecular Formula |
C106H154N24O32 |
|---|---|
Molecular Weight |
2276.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C106H154N24O32/c1-9-58(8)89(129-100(155)75(49-85(141)142)122-102(157)78-27-20-42-130(78)83(138)53-113-91(146)74(48-80(111)135)121-95(150)69(43-55(2)3)114-81(136)51-109)105(160)124-73(47-62-30-34-64(133)35-31-62)97(152)115-65(25-16-18-40-107)90(145)112-52-82(137)127-87(56(4)5)103(158)123-72(46-61-28-32-63(132)33-29-61)98(153)117-67(36-38-79(110)134)93(148)119-70(44-59-21-12-10-13-22-59)96(151)116-66(26-17-19-41-108)92(147)126-77(54-131)101(156)128-88(57(6)7)104(159)118-68(37-39-84(139)140)94(149)120-71(45-60-23-14-11-15-24-60)99(154)125-76(106(161)162)50-86(143)144/h10-15,21-24,28-35,55-58,65-78,87-89,131-133H,9,16-20,25-27,36-54,107-109H2,1-8H3,(H2,110,134)(H2,111,135)(H,112,145)(H,113,146)(H,114,136)(H,115,152)(H,116,151)(H,117,153)(H,118,159)(H,119,148)(H,120,149)(H,121,150)(H,122,157)(H,123,158)(H,124,160)(H,125,154)(H,126,147)(H,127,137)(H,128,156)(H,129,155)(H,139,140)(H,141,142)(H,143,144)(H,161,162)/t58-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,87-,88-,89-/m0/s1 |
InChI Key |
RLYFIQAQQYQQAW-NWVNOHDHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
The preparation of the LCMV-derived p13 epitope involves synthetic peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial production methods for peptides like the this compound often involve large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .
Chemical Reactions Analysis
The LCMV-derived p13 epitope, being a peptide, primarily undergoes reactions typical of amino acids and peptide bonds. These include:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for specific amino acid residues . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Scientific Research Applications
The LCMV-derived p13 epitope has several scientific research applications:
Immunology: It is used to study T cell responses and immune regulation during viral infections.
Vaccine Development: The epitope is utilized in the design of peptide-based vaccines aimed at eliciting specific immune responses against LCMV and other related viruses.
Mechanism of Action
The LCMV-derived p13 epitope exerts its effects by being presented on the surface of infected cells in the context of the major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, leading to the activation and proliferation of virus-specific cytotoxic T lymphocytes (CTLs). These CTLs then target and eliminate infected cells, contributing to the control of viral infections .
The molecular targets involved include the T cell receptor (TCR) on CD8+ T cells and the MHC class I molecules presenting the epitope. The pathways involved in this immune response include the activation of signaling cascades that lead to T cell activation, proliferation, and cytotoxic activity .
Comparison with Similar Compounds
Comparison with Similar Epitopes and Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features of Selected Epitopes
Key Observations :
- Sequence Diversity : The LCMV p13 epitope is longer (20-mer) compared to shorter MHC-I epitopes like p33 (9-mer) and NP205 (8-mer). This may influence processing and presentation efficiency .
- MHC Restriction : Unlike LCMV p33 (H-2Db-restricted), p13 binds H-2Kb/Db, broadening its utility in diverse murine models .
- Immune Response Profiles: Antibody Subclasses: p13-VLPs induce IgG2a-dominated responses, similar to p33-VLPs, but distinct from Th0-polarized epitopes like FhSAP-2 P14/P15 (mixed IL-2, IFN-γ, IL-4) .
Vaccine Design and Epitope Engineering
- VLP Fusion: Both p13 and p33 are fused to HBcAg-VLPs, enhancing immunogenicity. However, p13’s longer sequence may require optimized linker design to avoid steric hindrance .
- Epitope Stability : Unlike HTLV-1 p13 (which localizes to nuclear speckles when tagged), LCMV p13 retains stability in VLPs without fusion artifacts .
- Toxoid Engineering : Residues like Y19 in E. coli STh are critical for antigenicity, analogous to p13’s conserved regions for T-cell recognition .
Epitope Prediction and Validation
- Tools : LCMV p13 epitope prediction likely utilized tools like ElliPro and IEDB (used for Tyrophagus putrescentiae p13), focusing on antigenicity and surface probability .
- Validation: p13’s immunodominance was confirmed via ELISPOT and cytotoxicity assays, contrasting with subdominant epitopes like NP205 .
Q & A
Q. What experimental methodologies are recommended for identifying and validating the LCMV-derived p13 epitope?
- Methodological Answer : Epitope identification typically involves peptide scanning combined with T-cell activation assays (e.g., IFN-γ ELISPOT) to confirm immunogenicity. For structural validation, mutagenesis-based epitope mapping (e.g., alanine scanning) can pinpoint critical residues . Additionally, GFP or HA epitope tagging (e.g., p13-GFP fusion) enhances visualization of subcellular localization, as nuclear accumulation correlates with expression levels . Confirmatory assays like MHC tetramer staining or surface plasmon resonance (SPR) provide binding affinity data .
Q. How can proteasomal processing influence the presentation of the p13 epitope?
- Methodological Answer : Proteasomes (constitutive vs. immunoproteasomes) differentially process antigens. Use immunoproteasome-deficient mouse models (e.g., β1i/β2i/β5i triple-KO) to compare epitope presentation. For example, LCMV-derived epitopes like GP276–286 show altered CTL responses in immunoproteasome-deficient mice . Mass spectrometry of MHC-I-bound peptides in splenocytes from WT vs. KO mice reveals repertoire changes (e.g., 1/3 of peptides uniquely presented in WT) .
Q. What bioinformatics tools are available for predicting MHC-I binding and antigen processing of the p13 epitope?
- Methodological Answer : Integrate MHC-I binding affinity predictors (e.g., NetMHC) with proteasomal cleavage (e.g., NetChop) and TAP transport efficiency algorithms . A combined approach (e.g., integrating MHC binding, TAP, and proteasomal cleavage) reduces experimental effort by 20–30% compared to standalone tools like BIMAS or SYFPEITHI .
| Tool | Function | Epitope Coverage |
|---|---|---|
| BIMAS | MHC-I binding prediction | 9% of nonamers |
| SYFPEITHI | MHC-I binding prediction | 10% of nonamers |
| Integrated Method | MHC-I + TAP + proteasomal prediction | 7% of nonamers |
Advanced Research Questions
Q. How can contradictory data on TPPII's role in LCMV epitope presentation be resolved?
Q. What strategies optimize conformational epitope mapping for antibodies targeting p13?
- Methodological Answer : Deep mutational scanning with phage-display libraries enables high-throughput identification of critical residues. For example, a study on TNF antibodies used comprehensive mutagenesis (4 epitope maps/day) paired with next-gen sequencing to resolve conformational epitopes . Cross-validate results with cryo-EM or X-ray crystallography to resolve structural conflicts.
Q. How do immunoproteasome subunits affect the diversity of MHC-I-presented p13 epitopes?
Q. What experimental designs address low epitope stability in p13 studies?
- Methodological Answer : Co-expression with stabilizing partners (e.g., Tax protein for HTLV-1 p13) enhances stability via ubiquitination modulation . For LCMV p13:
- Use proteasome inhibitors (e.g., lactacystin) to prolong half-life.
- Employ GFP fusion constructs to monitor real-time localization and degradation.
- Perform cycloheximide chase assays to quantify degradation kinetics .
Data Contradiction Analysis
Q. Why do some studies report increased LCMV epitope presentation in immunoproteasome-deficient models?
- Methodological Answer : Discrepancies arise from epitope-specific processing. For example, GP276–286 elicits stronger CTL responses in immunoproteasome-deficient mice due to altered T-cell repertoire selection . To dissect this:
- Use tetramer-guided epitope mapping to identify cross-reactive epitopes.
- Compare TCR sequencing data from WT and KO mice to assess clonal diversity.
- Validate findings in competitive adoptive transfer assays .
Literature Review & Hypothesis Generation
Q. How to prioritize p13 epitope variants for functional validation?
- Methodological Answer : Apply reverse immunogenetics :
Use integrative prediction tools (e.g., MHC-I + TAP + proteasomal cleavage) .
Filter candidates by conservation scores (e.g., using ClustalOmega).
Validate top candidates via in vitro peptide pulsing and T-cell activation assays .
Q. What metrics define a "high-quality" epitope in LCMV research?
- Methodological Answer :
A robust epitope should: - Show high MHC-I binding affinity (IC50 < 50 nM).
- Be processed efficiently by immunoproteasomes (validated by LC-MS/MS).
- Elicit cross-strain T-cell responses (tested in congenic mouse models).
- Have minimal homology to host proteins (BLASTp e-value < 0.001) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
